6-(Boc-amino)-1-azaspiro[3.3]heptane
Description
Overview of Strained Spirocyclic Ring Systems in Organic Synthesis
Small, strained ring systems have long captured the interest of organic chemists due to their unique structures and reactivity, which are a direct consequence of inherent ring strain. nih.gov Spirocyclic systems containing four-membered rings, such as spiro[3.3]heptanes, are in high demand because the small ring size results in a more rigid and dense molecular space. rsc.org The strain energy associated with these systems can be harnessed to drive chemical transformations, allowing for the construction of complex molecular architectures that would be otherwise difficult to access. nih.gov The construction of such strained spirocycles can be challenging, often requiring specialized synthetic methods like ring-contraction strategies or cycloadditions. rsc.orgacs.org The relief of ring strain is a powerful driving force in reactions involving these systems, enabling unique chemical transformations. nih.gov
Importance of Nitrogen-Containing Spirocyclic Scaffolds
The incorporation of nitrogen atoms into spirocyclic scaffolds, creating azaspirocycles, has become a pivotal strategy in medicinal chemistry. doi.orgnih.gov These nitrogen-containing heterocycles are often used as "bioisosteres," which are substitutes for common motifs in bioactive molecules like piperidine, piperazine (B1678402), or morpholine. rsc.orgnih.govresearchgate.net The rigid, three-dimensional nature of azaspiro[3.3]heptanes can lead to significant improvements in a compound's pharmacological profile. tandfonline.com
Key advantages of using nitrogen-containing spirocyclic scaffolds include:
Improved Physicochemical Properties: Shifting from planar, aromatic structures to more saturated, three-dimensional spirocycles generally correlates with enhanced solubility, reduced lipophilicity, and better metabolic stability. tandfonline.comresearchgate.net
Enhanced Target Binding: The conformational rigidity of the spirocyclic system can lock a molecule into a specific orientation, optimizing its interaction with biological targets and potentially leading to improved potency and selectivity. tandfonline.comresearchgate.net
Novel Chemical Space: These scaffolds provide access to new areas of chemical space, allowing chemists to design patent-free analogues of existing drugs and explore novel biological activities. uniba.itresearchgate.net For instance, 2,6-diazaspiro[3.3]heptane has been successfully employed as a piperazine surrogate. rsc.orgacs.org Similarly, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine. nih.govenamine.net
Contextualization of 6-(Boc-amino)-1-azaspiro[3.3]heptane within Advanced Synthetic Methodologies
The compound this compound is a prime example of a highly functionalized building block designed for use in advanced organic synthesis, particularly in the construction of complex molecules for drug discovery. It combines the desirable features of the strained 1-azaspiro[3.3]heptane core with a protected amine functional group.
The "Boc" group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis. Its presence allows for the selective reaction of other parts of the molecule without interference from the reactive amino group. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions when desired. nih.gov
This structure is particularly valuable as it provides two distinct points for chemical modification: the secondary amine of the azaspirocycle core and the primary amine at the 6-position (once deprotected). This dual functionality allows for the divergent synthesis of a wide range of more complex derivatives, such as constrained diamines and amino alcohols, which are important motifs in medicinal chemistry. researchgate.netresearchgate.net The synthesis of such functionalized spirocycles represents an active area of research, aimed at expanding the toolbox available to medicinal chemists for creating next-generation therapeutics. researchgate.netenamine.net
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Common Name | This compound |
| CAS Number | 1374659-19-4 |
| Key Structural Features | Spiro[3.3]heptane core, Azetidine ring, Boc-protected amine |
Advanced Synthetic Strategies for this compound
The unique three-dimensional structure of the 1-azaspiro[3.3]heptane scaffold has established it as a valuable bioisostere for common saturated heterocycles like piperidine in medicinal chemistry. nih.govscienceopen.com This has spurred the development of sophisticated synthetic methodologies for its construction, particularly for derivatives such as this compound, a key building block for drug discovery. This article delves into the advanced synthetic strategies employed for the synthesis of this compound, focusing on the construction of the core spirocyclic system and the stereoselective installation of the protected amino group.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-68-6 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 6 Boc Amino 1 Azaspiro 3.3 Heptane
Strategic Approaches to the Spiro[3.3]heptane Core Construction
The synthesis of the strained 1-azaspiro[3.3]heptane core, which consists of two four-membered rings sharing a single carbon atom, requires specialized synthetic approaches. Key strategies involve the formation of one or both rings through cycloaddition, ring rearrangement, or intramolecular cyclization reactions.
Cycloaddition Reactions in Azaspiro Ring Formation
Cycloaddition reactions are a powerful tool for the rapid construction of cyclic systems. For the synthesis of the azaspiro[3.3]heptane framework, [2+2] cycloadditions have proven particularly effective. A prominent strategy involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to generate a spirocyclic β-lactam intermediate. nih.govscienceopen.com
One notable example is the reaction of a suitable alkene with chlorosulfonyl isocyanate (Graf isocyanate, ClO₂S-NCO). nih.govresearchgate.net The resulting spirocyclic β-lactam can then be reduced using reagents like alane to yield the desired 1-azaspiro[3.3]heptane core. nih.govscienceopen.comresearchgate.net Another variation of the [2+2] cycloaddition employs dichloroketene, generated from dichloroacetyl chloride and triethylamine, which reacts with an olefin like N-Boc-3-methyleneazetidine to form a dichlorinated cyclobutanone intermediate that can be further elaborated. researchgate.net While [4+2] cycloadditions are also used to create spirocyclic systems, the [2+2] approach is more direct for constructing the four-membered rings inherent to the spiro[3.3]heptane structure. nih.gov
| Cycloaddition Type | Reactants | Intermediate | Key Features |
| [2+2] Cycloaddition | Endocyclic alkene + Chlorosulfonyl isocyanate | Spirocyclic β-lactam | Forms the core spiro-lactam structure which is then reduced. nih.govscienceopen.comresearchgate.net |
| [2+2] Cycloaddition | N-Boc-3-methyleneazetidine + Dichloroketene | Dichlorinated spiro[3.3]heptanone | Provides a functionalized ketone handle for further modifications. researchgate.net |
Ring Expansion and Contraction Methodologies for Azaspiro Systems
Ring expansion and rearrangement reactions offer an alternative pathway to highly strained systems like spiro[3.3]heptanes by leveraging strain release as a thermodynamic driving force. A "strain-relocating" semipinacol rearrangement has been developed for the synthesis of spiro[3.3]heptan-1-ones. nih.gov This process involves the reaction of a 1-sulfonylcyclopropanol with a lithiated 1-sulfonylbicyclo[1.1.0]butane. The resulting 1-bicyclobutylcyclopropanol intermediate undergoes a rearrangement in the presence of acid, expanding one of the rings to form the spiro[3.3]heptanone core. nih.gov This method is notable for its regio- and stereospecificity, allowing for the synthesis of optically active products from chiral starting materials. nih.gov Although not directly applied to the 1-azaspiro[3.3]heptane system, this principle represents a viable strategic approach for constructing the carbocyclic portion of the scaffold.
Intramolecular Ring Closure Reactions for Spiro[3.3]heptane Synthesis
Intramolecular cyclization is a fundamental and widely used strategy for the synthesis of spirocyclic scaffolds. researchgate.net This approach typically involves the formation of the second ring onto a pre-existing cyclic structure. For azaspiro[3.3]heptane analogues, this often entails the intramolecular alkylation of a nucleophile to form the azetidine or cyclobutane ring.
A practical example is seen in the synthesis of 2-oxa-6-azaspiro[3.3]heptane, where the key step is the formation of the azetidine ring via a hydroxide-facilitated intramolecular alkylation. acs.org Similarly, the synthesis of a 2-thiaspiro[3.3]heptane derivative was achieved by the cyclization of a bis-sulfonyl ester intermediate. researchgate.net These methods highlight the robustness of intramolecular SN2 reactions in constructing the strained four-membered rings of the spiro[3.3]heptane system. The synthesis of the core often begins with a central cyclobutane precursor, such as a dicarboxylic acid, which is then elaborated to include the necessary functionalities for the final ring closure. researchgate.net
Stereoselective Synthetic Routes to 6-(Boc-amino)-1-azaspiro[3.3]heptane
The introduction of chirality is crucial for the application of spirocyclic amines in drug development. Stereoselective methods aim to control the configuration of the stereocenter bearing the amino group, typically through asymmetric synthesis or the use of chiral auxiliaries and catalysts.
Asymmetric Synthesis Techniques for Spirocyclic Amines
Modern asymmetric synthesis provides powerful tools for accessing enantiomerically pure compounds. For spirocyclic amines, several techniques have been successfully applied. Rhodium-catalyzed asymmetric cyclopropanation of exocyclic olefins has been used to generate azaspiro[n.2]alkanes with high enantioselectivity. nih.gov This method utilizes a chiral dirhodium tetracarboxylate catalyst to control the stereochemical outcome of the carbene addition. nih.gov
Organocatalysis also offers effective metal-free alternatives. Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the desymmetrization of prochiral precursors to create enantioenriched spirocycles. researchgate.net An "asymmetric 'clip-cycle'" strategy, also employing a chiral phosphoric acid catalyst, has been developed for the synthesis of spiropyrrolidines through an enantioselective intramolecular aza-Michael cyclization. whiterose.ac.uk These methods showcase the potential for creating chiral spiro[3.3]heptane derivatives with high enantiomeric excess.
| Asymmetric Technique | Catalyst/Reagent Type | Reaction Type | Key Feature |
| Metal-Catalyzed Cyclopropanation | Chiral Dirhodium Tetracarboxylate | Carbene addition to olefin | Creates spirocyclopropanes with high enantiomeric excess (ee). nih.gov |
| Organocatalyzed Desymmetrization | Chiral Phosphoric Acid (Brønsted Acid) | Intramolecular cyclization | Produces highly enantioenriched lactones as spirocycle precursors. researchgate.net |
| Organocatalyzed Cyclization | Chiral Phosphoric Acid | Intramolecular aza-Michael addition | Forms spiropyrrolidines with high enantioselectivity. whiterose.ac.uk |
Chiral Auxiliary and Catalyst-Controlled Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Bicyclic lactams have been effectively used as chiral auxiliaries in the enantioselective synthesis of spiro-pyrrolidone-oxoindoles. aragen.comresearchgate.net The chiral scaffold directs an SNAr reaction to proceed with high diastereoselectivity, which upon further transformation yields the enantiomerically enriched spirocyclic product. aragen.com Another widely used chiral auxiliary for asymmetric amine synthesis is tert-butanesulfinamide, which can be condensed with ketones or aldehydes to form sulfinimes that undergo stereoselective nucleophilic addition. yale.edu
Catalyst-controlled synthesis is often preferred for its efficiency and atom economy. In addition to the examples mentioned previously, specific catalysts can be designed to control stereoselectivity in reactions that form the spirocyclic core or functionalize it. For instance, catalysts derived from enantiopure amino alcohols have been used to promote highly enantioselective carbon-carbon bond-forming reactions in the synthesis of complex amino alcohols. nih.gov The selection of the appropriate chiral ligand or catalyst is paramount in achieving high levels of stereocontrol in the synthesis of complex molecules like this compound.
Optimization and Efficiency in this compound Synthesis
The industrial viability of synthesizing this compound hinges on the development of efficient, cost-effective, and environmentally benign processes. Modern synthetic chemistry has moved beyond mere yield optimization to a more holistic approach that encompasses process intensification and green chemistry.
Process Intensification and Green Chemistry Principles in Scaffold Synthesis
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of this compound synthesis, this can be achieved through various means, including the use of flow chemistry. Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and seamless integration of reaction and purification steps. For instance, the synthesis of related strained spiro heterocycles has been successfully demonstrated using robust and mild flow technology-assisted two-step protocols. uniba.itresearchgate.net
The principles of green chemistry provide a framework for designing more sustainable chemical processes. Key considerations for the synthesis of the 1-azaspiro[3.3]heptane scaffold include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Development of High-Yield and Scalable Synthetic Protocols
The development of high-yield and scalable synthetic protocols is paramount for the commercial production of this compound. Research into the synthesis of the broader azaspiro[3.3]heptane family has paved the way for more efficient routes. researchgate.net Key strategies often involve multi-step sequences that require careful optimization of each reaction step.
One potential scalable approach involves the construction of the spirocyclic core followed by functionalization. For instance, a concise and scalable synthesis of a related 2,6-diazaspiro[3.3]heptane building block has been reported, which could potentially be adapted for the 1-azaspiro[3.3]heptane analogue. acs.org Such routes often begin with readily available starting materials and proceed through stable intermediates.
The table below outlines a hypothetical multi-step synthesis for this compound, highlighting key reaction parameters that would require optimization for scalability and high yield.
| Step | Reaction | Reagents and Conditions | Key Optimization Parameters | Potential Green Chemistry Improvement |
| 1 | Formation of a suitable cyclobutane precursor | Varies depending on starting material | Catalyst loading, reaction temperature, solvent choice | Use of a recyclable catalyst, solvent substitution with a bio-based alternative |
| 2 | Azetidine ring formation | Intramolecular cyclization | Base selection, reaction concentration, temperature control | Use of a milder, non-toxic base; reduction of solvent volume |
| 3 | Introduction of the amino group | Reductive amination or other amination strategies | Reducing agent, pressure (if applicable), catalyst | Use of a heterogeneous catalyst for easy removal, in-situ generation of reagents |
| 4 | Boc-protection of the amine | Di-tert-butyl dicarbonate (Boc)2O, base | Stoichiometry of (Boc)2O, choice of base and solvent | Use of a catalytic amount of a reusable base, minimizing excess reagents |
Chemical Reactivity and Derivatization of 6 Boc Amino 1 Azaspiro 3.3 Heptane
Reactions at the Boc-Protected Amino Group
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality of 6-(Boc-amino)-1-azaspiro[3.3]heptane governs its reactivity. This group can be readily removed to liberate the free amine, which can then undergo a variety of functionalization reactions.
Deprotection Strategies and Amine Functionalization
The removal of the Boc group is a common and crucial step in the utilization of this compound. Standard acidic conditions are typically employed for this transformation. For instance, treatment with trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM) effectively cleaves the Boc group, yielding the corresponding primary amine as a trifluoroacetate salt. uniba.it This deprotection is generally clean and proceeds within a short timeframe, often around 30 minutes. uniba.it The resulting salt can be purified by precipitation and directly used in subsequent reactions. uniba.it
Once deprotected, the free 6-amino-1-azaspiro[3.3]heptane can be subjected to various N-functionalization protocols. uniba.it For example, the amine can be reacted with sulfonyl chlorides, such as tosyl chloride, in the presence of a base to afford the corresponding sulfonamides. uniba.it This reaction showcases the versatility of the deprotected amine as a nucleophile.
Amide and Urea Formation from the Spirocyclic Amine
The free amine of 6-amino-1-azaspiro[3.3]heptane readily participates in amide and urea formation, which are fundamental reactions in the synthesis of biologically active molecules. Amide bond formation can be achieved by reacting the amine with acyl chlorides in the presence of a base like triethylamine. uniba.it This approach provides a straightforward route to a variety of N-acylated 1-azaspiro[3.3]heptane derivatives.
Similarly, the synthesis of ureas and thioureas is readily accomplished. Reaction of the deprotected amine with isocyanates or isothiocyanates leads to the formation of the corresponding urea or thiourea derivatives in good yields. uniba.it These reactions highlight the utility of 6-amino-1-azaspiro[3.3]heptane as a versatile scaffold for the introduction of diverse functional groups.
| Reagent | Product Type |
| Acyl Chloride | Amide |
| Isocyanate | Urea |
| Isothiocyanate | Thiourea |
Reactions at the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane core of this compound is relatively stable, but its strained nature allows for specific chemical manipulations, including functionalization at peripheral positions and, under certain conditions, ring opening or rearrangement.
Functionalization of Peripheral Positions on the Azaspiro Skeleton
While direct functionalization of the unsubstituted carbon atoms of the 1-azaspiro[3.3]heptane ring is challenging, modifications can be achieved by starting with appropriately substituted precursors. For example, the synthesis of functionalized 1-azaspiro[3.3]heptanes has been reported where substituents are introduced at various positions on the cyclobutane rings. researchgate.net These approaches often involve multi-step sequences starting from functionalized cyclobutane derivatives. researchgate.net The presence of other functional groups on the ring system allows for a wider range of chemical transformations, expanding the diversity of accessible derivatives.
Investigation of Ring Opening and Rearrangement Pathways
The inherent ring strain of the spiro[3.3]heptane system makes it susceptible to ring-opening and rearrangement reactions under specific conditions. While literature specifically detailing these pathways for this compound is scarce, studies on related spirocyclic systems provide valuable insights. For instance, the reduction of a β-lactam precursor to a 1-azaspiro[3.3]heptane with certain reducing agents like BH3·Me2S can lead to undesired ring opening of the β-lactam ring. researchgate.net
Furthermore, semipinacol rearrangements have been utilized to construct the spiro[3.3]heptan-1-one motif from 1-bicyclobutylcyclopropanol intermediates. nih.gov This type of rearrangement, which involves the expansion of one of the four-membered rings, suggests that under acidic conditions, the 1-azaspiro[3.3]heptane skeleton could potentially undergo skeletal reorganization. The strain in the small rings can facilitate these rearrangements. rsc.org
Transformation of the Azaspiro Scaffold for Advanced Building Blocks
The 1-azaspiro[3.3]heptane framework, including derivatives of this compound, serves as a valuable starting point for the synthesis of more complex and highly functionalized building blocks for drug discovery. nih.govresearchgate.net The ability to introduce multiple "exit vectors" for further chemical modification is a key advantage of this scaffold. nih.gov
For instance, modifications of the 1-azaspiro[3.3]heptane core have been performed to create building blocks with diverse functionalities. researchgate.net These transformations can include the reduction of ester or nitrile groups on the ring to alcohols or amines, respectively, followed by protection of the newly formed functional groups. researchgate.net Such multi-step synthetic sequences allow for the generation of a library of advanced building blocks with tailored properties for specific applications in medicinal chemistry.
| Starting Material Functional Group | Transformation | Product Functional Group |
| Carboxymethyl (-CO2Me) | Reduction (e.g., with LiAlH4) | Hydroxymethyl (-CH2OH) |
| Nitrile (-CN) | Reduction | Aminomethyl (-CH2NH2) |
Synthesis of Complex Polycyclic Derivatives
The derivatization of the this compound scaffold can lead to the formation of fused and bridged polycyclic systems, which are of significant interest in drug discovery due to their conformational rigidity and potential for enhanced target selectivity. While direct examples of polycyclization reactions starting from this compound are not extensively documented in publicly available literature, the analogous reactivity of similar spirocyclic systems provides a strong indication of its potential.
One conceptual approach to polycyclic structures involves the functionalization of both the primary and secondary amine functionalities, followed by an intramolecular cyclization event. For instance, after deprotection of the Boc group, the resulting primary amine can be acylated with a reagent containing a second reactive moiety. Subsequent reaction with the secondary amine of the azetidine ring could then forge a new ring, leading to a fused or bridged polycyclic architecture.
A pertinent example of creating a fused heterocyclic system from a related spirocyclic oxetane, 2-oxa-6-azaspiro[3.3]heptane, demonstrates the feasibility of such transformations. In this case, the spirocyclic amine was converted into an o-cycloalkylaminoacetanilide, which then underwent oxidative cyclization to yield a tetracyclic, ring-fused benzimidazole. researchgate.net This strategy highlights how the spirocyclic core can be annulated to form more complex polycyclic structures.
Table 1: Key Data on Polycyclic Derivative Synthesis from Related Spirocycles
| Starting Material | Reaction Type | Resulting Polycyclic System | Key Features |
| 2-oxa-6-azaspiro[3.3]heptane | Oxidative Cyclization | Fused Benzimidazole | Tetracyclic, demonstrates ring fusion onto the spiro core. |
While this example does not directly utilize this compound, the underlying principle of using the spirocyclic amine as a foundation for constructing additional rings is directly applicable. The bifunctionality of 6-amino-1-azaspiro[3.3]heptane (after Boc deprotection) offers a versatile platform for designing and synthesizing novel polycyclic scaffolds.
Incorporation into Macrocyclic Architectures
The integration of this compound into macrocyclic structures is a promising strategy for developing compounds that can modulate challenging biological targets, such as protein-protein interactions. The rigid spirocyclic unit can serve as a unique conformational constraint within a larger macrocycle, potentially leading to improved binding affinity and selectivity.
After removal of the Boc protecting group, the resulting 6-amino-1-azaspiro[3.3]heptane can be incorporated into peptide or peptide-like macrocycles. The primary amine can serve as a point of attachment for peptide chain elongation, while the secondary amine within the azetidine ring can also be functionalized or left as a key structural element influencing the macrocycle's conformation.
Methodologies for the synthesis of macrocyclic peptides containing multiple N-alkylated residues are well-established and can be adapted for the inclusion of the 6-amino-1-azaspiro[3.3]heptane moiety. univ.kiev.ua Solid-phase peptide synthesis (SPPS) would be a suitable method, where the spirocyclic amine is coupled to a growing peptide chain. Subsequent on-resin or in-solution cyclization would then yield the desired macrocycle.
Table 2: Potential Strategies for Macrocycle Incorporation
| Macrocyclization Strategy | Description | Potential Role of 6-amino-1-azaspiro[3.3]heptane |
| Peptide Macrocyclization | Formation of a cyclic peptide through amide bond formation between the N- and C-termini. | The primary amine can be part of the peptide backbone, and the spirocyclic core acts as a rigid linker. |
| Ring-Closing Metathesis (RCM) | Cyclization of a linear precursor containing two terminal alkenes. | The spirocyclic amine can be functionalized with alkenyl chains to serve as the precursor for RCM. |
| Multicomponent Reactions (e.g., Ugi, Passerini) | One-pot reactions involving three or more components to form complex products. | The primary amine can act as the amine component in an Ugi or related reaction to form a macrocyclic product. acs.org |
The use of multicomponent reactions, such as the Ugi or Passerini reactions, offers an efficient route to macrocycles. acs.org In a potential Ugi four-component reaction, 6-amino-1-azaspiro[3.3]heptane could serve as the amine component, reacting with a carbonyl compound, a carboxylic acid, and an isocyanide to generate a linear precursor that could subsequently be cyclized. This approach allows for the rapid generation of diverse macrocyclic libraries incorporating the novel spirocyclic scaffold.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 6 Boc Amino 1 Azaspiro 3.3 Heptane
Nuclear Magnetic Resonance Spectroscopic Techniques in the Elucidation of 6-(Boc-amino)-1-azaspiro[3.3]heptane Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
One- and Two-Dimensional NMR Experiments for Connectivity and Configuration
One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, are fundamental for the initial structural assessment. The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and scalar couplings (J-couplings) which reveal vicinal and geminal proton relationships. The ¹³C NMR spectrum, often acquired with proton decoupling, would indicate the number of unique carbon environments.
To establish the precise connectivity of the atoms within the this compound molecule, a series of two-dimensional (2D) NMR experiments are indispensable. These experiments would include:
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of connectivity between adjacent protons within the two four-membered rings of the azaspiro[3.3]heptane core.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of proton signals to their attached carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across the quaternary spirocyclic carbon and for linking the Boc protecting group to the amine on the cyclobutane ring.
The relative stereochemistry of the substituent on the cyclobutane ring (cis or trans) could be inferred from the coupling constants and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (Boc) | ~1.45 | singlet | 9H |
| CH₂ (azetidine ring) | 2.5 - 3.5 | multiplet | 4H |
| CH (methine at C6) | 3.8 - 4.5 | multiplet | 1H |
| CH₂ (cyclobutane ring) | 1.8 - 2.8 | multiplet | 4H |
| NH (carbamate) | 4.5 - 5.5 | broad singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (ppm) |
| tert-Butyl (Boc, CH₃) | ~28 |
| tert-Butyl (Boc, quaternary C) | ~79 |
| Carbonyl (Boc, C=O) | ~155 |
| CH₂ (azetidine ring) | 45 - 55 |
| Spirocyclic C | 35 - 45 |
| CH (methine at C6) | 40 - 50 |
| CH₂ (cyclobutane ring) | 30 - 40 |
Conformational Analysis via NMR Spectroscopy
The azaspiro[3.3]heptane scaffold is known for its rigid, puckered conformation. The conformational preferences of this compound can be investigated using advanced NMR techniques. NOESY or ROESY experiments would reveal through-space correlations between protons that are in close proximity, providing insights into the three-dimensional structure and the preferred orientation of the Boc-amino substituent. Additionally, temperature-dependent NMR studies could be employed to investigate any dynamic processes, such as ring-puckering or rotation around the C-N amide bond of the carbamate.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Formula Determination
High-resolution mass spectrometry (HRMS), typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to determine the exact mass of the molecular ion ([M+H]⁺). This highly accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms.
Tandem Mass Spectrometry for Structural Information
Tandem mass spectrometry (MS/MS) experiments are crucial for confirming the structure of this compound by analyzing its fragmentation pathways. In a typical MS/MS experiment, the precursor molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. For Boc-protected amines, a characteristic fragmentation pattern often involves the loss of the Boc group or parts of it.
Table 3: Predicted Key Fragment Ions in the Tandem Mass Spectrum of this compound
| m/z of Fragment Ion | Proposed Structure/Loss |
| [M+H - 56]⁺ | Loss of isobutylene (C₄H₈) from the Boc group |
| [M+H - 100]⁺ | Loss of the entire Boc group (C₅H₉O₂) |
| Various | Fragmentation of the azaspiro[3.3]heptane core |
The observation of these characteristic neutral losses would provide strong evidence for the presence of the Boc protecting group. Further fragmentation of the azaspiro[3.3]heptane core would yield additional structural information.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. Each functional group has characteristic vibrational frequencies.
Table 4: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (carbamate) | 3300 - 3500 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O stretch (carbamate) | 1680 - 1720 | Strong |
| N-H bend (carbamate) | 1500 - 1550 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
| C-O stretch (carbamate) | 1150 - 1250 | Strong |
The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the carbonyl group of the Boc protecting group. The N-H stretching and bending vibrations would also provide clear evidence for the carbamate functionality.
Infrared Spectroscopy in Characterization
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. The tert-butoxycarbonyl (Boc) protecting group would be identifiable by strong C=O stretching vibrations, typically in the range of 1680-1720 cm⁻¹. Additionally, the N-H stretching vibration of the protected amine would likely appear as a distinct peak around 3300-3500 cm⁻¹. The C-N stretching of the amine and the azaspirocyclic core would be observed in the fingerprint region (below 1500 cm⁻¹), along with various C-H stretching and bending vibrations from the aliphatic rings and the tert-butyl group.
Hypothetical Infrared Spectroscopy Data for this compound
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3500 | N-H Stretch (Amine) | Medium |
| 2850-3000 | C-H Stretch (Aliphatic) | Strong |
| 1680-1720 | C=O Stretch (Boc group) | Strong |
| 1450-1550 | N-H Bend (Amine) | Medium |
| 1150-1250 | C-O Stretch (Boc group) | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be especially useful for characterizing the spirocyclic carbon skeleton. The symmetric breathing vibrations of the cyclobutane rings in the azaspiro[3.3]heptane core would likely produce a characteristic signal in the low-frequency region of the Raman spectrum. While the C=O and N-H groups of the Boc-amino moiety are also Raman active, the aliphatic C-C and C-H bonds of the ring system would be expected to show prominent peaks.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule.
Single Crystal X-ray Diffraction Studies
A single crystal X-ray diffraction study of this compound would be necessary to unambiguously determine its molecular geometry. The resulting crystallographic data would include the unit cell dimensions, space group, and the precise coordinates of each atom in the crystal lattice. This would confirm the connectivity of the atoms and the conformation of the azaspiro[3.3]heptane ring system, which is expected to be puckered. Furthermore, if the compound is chiral, the absolute stereochemistry could be determined.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
Theoretical and Computational Investigations of 6 Boc Amino 1 Azaspiro 3.3 Heptane
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical methods are employed to model the electronic behavior of molecules, offering deep insights into geometry, energy, and the nature of chemical bonds.
Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can efficiently optimize molecular geometries to find the lowest energy conformation and calculate the total electronic energy. For a molecule like 6-(Boc-amino)-1-azaspiro[3.3]heptane, a common approach involves using a functional, such as B3LYP, in conjunction with a basis set like 6-31G* or larger to achieve a balance between accuracy and computational cost.
The geometry optimization of the 1-azaspiro[3.3]heptane core reveals a structure with two puckered four-membered rings. The C-C-C bond angles within the rings deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, typically falling closer to 90°, which is characteristic of cyclobutane rings. The introduction of the nitrogen at the spirocenter and the bulky tert-butoxycarbonyl (Boc) amino group at the 6-position influences the local geometry. The C-N bonds of the azetidine ring and the amide linkage of the Boc group will have lengths and angles dictated by the hybridization and steric environment. DFT calculations provide precise values for these parameters, which are essential for understanding the molecule's shape and stability.
Table 1: Representative Geometric Parameters from DFT Calculations for Azaspiro[3.3]heptane Systems
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-C Bond Length (ring) | The length of carbon-carbon bonds within the cyclobutane ring. | ~1.54 - 1.56 Å |
| C-N Bond Length (ring) | The length of carbon-nitrogen bonds within the azetidine ring. | ~1.47 - 1.49 Å |
| C-C-C Bond Angle | The internal angle within the cyclobutane portion of the ring. | ~88° - 92° |
| C-N-C Bond Angle | The internal angle within the azetidine portion of the ring. | ~89° - 91° |
Note: These values are typical for related spiro[3.3]heptane systems and may vary slightly for the specific title compound depending on the computational method.
Molecular Orbital (MO) theory describes chemical bonding in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the one in the azetidine ring, due to the presence of non-bonding lone pair electrons. These electrons are the highest in energy and thus the most available for donation to electrophiles. The LUMO is likely a sigma antibonding (σ*) orbital associated with the strained C-C or C-N bonds of the spirocyclic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
Analysis of the charge distribution reveals the polarity of the molecule. The electronegative nitrogen and oxygen atoms accumulate partial negative charges (δ-), while the carbon and hydrogen atoms bonded to them bear partial positive charges (δ+). This charge separation creates a molecular dipole moment and dictates how the molecule interacts with other polar molecules and electric fields.
Table 2: Expected Partial Charge Distribution
| Atom/Group | Expected Partial Charge | Rationale |
|---|---|---|
| Azetidine Nitrogen (N1) | Negative (δ-) | High electronegativity and lone pair electrons. |
| Amide Nitrogen (N6) | Slightly Negative/Neutral | Electronegativity is offset by resonance with the adjacent carbonyl group. |
| Carbonyl Oxygen | Negative (δ-) | High electronegativity. |
Conformational Analysis and Strain Energy Calculations
The rigid yet puckered nature of the spiro[3.3]heptane system presents a unique conformational landscape governed by a high degree of ring strain.
While the spirocyclic core is rigid, it is not entirely static. The four-membered rings can undergo a puckering motion, and the Boc-amino substituent has rotational freedom. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore this conformational space. MM uses classical physics to calculate the energy of different conformations, while MD simulates the movement of atoms over time, providing insight into the dynamic behavior of the molecule.
These simulations can identify the most stable conformers and the energy barriers between them. For this compound, key conformational variables include the puckering of the two rings and the rotation around the C6-N(H)Boc bond. The bulky Boc group is likely to adopt a pseudo-equatorial position to minimize steric hindrance with the spirocyclic framework.
The spiro[3.3]heptane skeleton is notable for its significant ring strain, which is a form of potential energy that arises from unfavorable bond angles and torsional interactions. This strain is primarily due to angle strain, as the internal bond angles of the cyclobutane rings are forced to be near 90° rather than the ideal 109.5° for sp³-hybridized carbon atoms.
The total strain energy of the parent spiro[3.3]heptane has been computationally estimated to be approximately 51.0–51.5 kcal/mol. mdpi.com This is roughly twice the strain energy of a single cyclobutane ring, indicating that the strain contributions from the two rings are nearly additive. mdpi.com This high strain energy influences the molecule's thermodynamic stability and can be a driving force in chemical reactions that lead to ring-opening. The presence of a nitrogen atom in the 1-azaspiro[3.3]heptane core is not expected to dramatically alter the total ring strain compared to its carbocyclic analog.
Table 3: Comparison of Ring Strain Energies in Small Rings
| Compound | Ring Size(s) | Total Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 3 | ~27.5 |
| Cyclobutane | 4 | ~26.5 |
Computational Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of novel compounds. DFT calculations are widely used to predict parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
To predict NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to a DFT-optimized geometry. acs.org This method calculates the magnetic shielding tensors for each nucleus, which can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions can be remarkably accurate, often helping to assign the relative configuration of complex molecules. acs.orggithub.io For this compound, calculations would predict distinct signals for the protons and carbons in the two different rings and the Boc group.
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. The computed frequencies correspond to the stretching and bending modes of the chemical bonds. For this molecule, characteristic vibrational modes would include N-H stretching, C=O stretching of the carbamate, and C-N and C-C bond vibrations within the strained rings.
In Silico Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly powerful in predicting NMR chemical shifts with a high degree of accuracy. For this compound, in silico prediction of ¹H and ¹³C NMR chemical shifts can provide valuable insights into its electronic structure and conformational dynamics.
The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-31G* or larger). The process begins with a conformational search to identify the low-energy conformers of the molecule. For this compound, rotation around the C-N amide bond of the Boc group and puckering of the cyclobutane rings are the primary sources of conformational isomerism. Once the geometries of the stable conformers are optimized, their NMR shielding tensors are calculated. The final predicted chemical shifts are often obtained as a Boltzmann-weighted average of the shifts for each conformer, referenced to a standard compound like tetramethylsilane (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(2), C(4) | 3.0 - 3.4 | 50 - 55 |
| C(3) | 2.2 - 2.6 | 35 - 40 |
| C(5), C(7) | 2.0 - 2.4 | 30 - 35 |
| C(6) | 4.0 - 4.4 | 45 - 50 |
| NH (Boc) | 4.8 - 5.2 | - |
| C=O (Boc) | - | 155 - 157 |
| C(CH₃)₃ (Boc) | - | 78 - 80 |
| C(CH₃)₃ (Boc) | 1.4 - 1.6 | 28 - 30 |
Note: These are hypothetical values based on typical ranges for similar structural motifs and are intended for illustrative purposes.
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational chemistry allows for the prediction of these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra and providing insights into the molecule's force field and bonding characteristics.
Similar to NMR predictions, DFT calculations are the workhorse for vibrational frequency analysis. The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.
For this compound, key vibrational modes are expected to include the N-H stretch of the carbamate, the C=O stretch of the Boc group, C-N stretching vibrations of the azetidine and the carbamate, and various C-H stretching and bending modes of the spirocyclic framework and the tert-butyl group. A study on the vibrational spectra of a Boc-protected aminopyridine using DFT calculations at the B3LYP/cc-pVTZ level provides a relevant methodological precedent. rsc.org The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations in the theoretical model.
Table 2: Predicted Prominent Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3450 | Stretching of the carbamate N-H bond. |
| C-H Stretch (sp³) | 2850 - 3000 | Stretching of C-H bonds in the cyclobutane and tert-butyl groups. |
| C=O Stretch | 1680 - 1720 | Stretching of the carbonyl group in the Boc protecting group. |
| N-H Bend | 1510 - 1550 | Bending of the carbamate N-H bond. |
| C-N Stretch | 1150 - 1250 | Stretching of the C-N bonds in the azetidine and carbamate. |
| C-O Stretch | 1000 - 1100 | Stretching of the C-O bond in the carbamate. |
Note: These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes.
Mechanistic Insights into Reactions Involving the Azaspiro Scaffold
Computational chemistry offers a powerful lens through which to view the intricate details of chemical reactions. By mapping out potential energy surfaces, identifying transition states, and analyzing the electronic structure of reacting species, it is possible to gain a deep understanding of reaction mechanisms, rates, and selectivities.
Transition State Calculations for Reaction Pathways
The formation and functionalization of the 1-azaspiro[3.3]heptane core often involve key bond-forming and bond-breaking steps. Transition state theory posits that the rate of a reaction is determined by the energy barrier between the reactants and the highest energy point along the reaction coordinate, the transition state. Locating and characterizing these transition states computationally is therefore of paramount importance for understanding reaction kinetics.
For instance, the synthesis of the azaspiro[3.3]heptane skeleton can potentially be achieved through intramolecular cyclization reactions. A computational study on the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines to form azetidines highlights the utility of transition state calculations in understanding regioselectivity. chemicalbook.comnih.gov Using DFT, the transition states for the formation of the four-membered azetidine ring versus a five-membered pyrrolidine ring were located and their energies compared, providing a rationale for the experimentally observed product distribution. chemicalbook.comnih.gov
Similarly, for reactions involving this compound, such as N-alkylation or acylation, transition state calculations can elucidate the reaction mechanism. These calculations would typically involve identifying the reactant and product structures and then using a variety of algorithms (e.g., synchronous transit-guided quasi-Newton, or eigenvector-following methods) to locate the saddle point on the potential energy surface connecting them. The geometry of the calculated transition state provides a snapshot of the bond-forming and bond-breaking processes, while its energy relative to the reactants gives the activation energy of the reaction.
Computational Elucidation of Reaction Stereoselectivity
Many chemical reactions can proceed through multiple pathways leading to different stereoisomeric products. Understanding and predicting the stereochemical outcome of a reaction is a central goal in organic synthesis. Computational methods have proven to be invaluable in elucidating the origins of stereoselectivity.
For reactions involving the 1-azaspiro[3.3]heptane scaffold, stereoselectivity can arise from the introduction of new stereocenters or from the selective reaction at one of the enantiotopic faces of the molecule. A computational study on the intramolecular aza-spiro ring formation with an allylsilane moiety and an N-alkoxy iminium ion demonstrated how conformational analysis of the transition states can explain the stereochemical outcome. rsc.org By examining a large number of transition state conformers, the study identified that the puckering of the forming rings and non-covalent interactions, such as hydrogen bonds and CH-π interactions, were critical for asymmetric induction. rsc.org
In the context of this compound, if the molecule were to undergo a reaction that introduces a new chiral center, computational analysis of the diastereomeric transition states would be key to understanding the stereoselectivity. By comparing the energies of the transition states leading to the different stereoisomers, the preferred reaction pathway can be identified. The energy differences between these transition states, which are often subtle, can be rationalized by analyzing steric and electronic factors, as well as stabilizing non-covalent interactions within the transition state structures. Such computational insights are crucial for the rational design of stereoselective syntheses involving this important scaffold.
Applications of 6 Boc Amino 1 Azaspiro 3.3 Heptane As a Versatile Synthetic Building Block
Utilization in the Construction of Complex Molecular Architectures
The unique conformational constraints and well-defined exit vectors of the 1-azaspiro[3.3]heptane core make 6-(Boc-amino)-1-azaspiro[3.3]heptane an ideal starting material for the synthesis of intricate and biologically active molecules. Its sp³-rich nature is a desirable feature in modern drug design, often leading to improved physicochemical properties such as solubility and metabolic stability.
Role as a Chiral Scaffold in Asymmetric Synthesis
While direct utilization of this compound as a chiral catalyst or auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature, the inherent chirality of substituted azaspiro[3.3]heptane derivatives makes them promising candidates for such applications. The development of enantioselective syntheses of related chiral scaffolds highlights the potential for this class of compounds to induce stereoselectivity in chemical transformations.
The rigid framework of the spirocycle can create a well-defined chiral environment around a catalytic center, influencing the stereochemical outcome of a reaction. For instance, chiral ligands derived from conformationally restricted diamines are known to be effective in a variety of metal-catalyzed asymmetric reactions. The 1,6-diamine motif present in 6-amino-1-azaspiro[3.3]heptane, once deprotected, offers two nucleophilic sites that can be selectively functionalized to create novel chiral ligands. The predictable spatial orientation of these amino groups could be exploited to chelate metal ions, forming catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, or Michael additions.
Integration into Macrocycles and Supramolecular Systems
The incorporation of rigid, non-aromatic scaffolds into macrocycles is a burgeoning area of research aimed at creating molecules with unique binding properties and therapeutic potential. The defined geometry of this compound makes it an excellent candidate for inclusion in macrocyclic structures. Its diamino functionality, after deprotection of the Boc group, provides two points of attachment for cyclization reactions.
The conformational rigidity of the azaspiro[3.3]heptane core can pre-organize the macrocyclic structure, reducing the entropic penalty upon binding to a biological target and potentially leading to higher affinity and selectivity. Furthermore, the non-planar, three-dimensional nature of the scaffold can be used to create macrocycles with well-defined shapes and cavities, which are key features for molecular recognition and the formation of host-guest complexes in supramolecular chemistry.
Design and Synthesis of Chemical Libraries Incorporating the Azaspiro Scaffold
The demand for novel chemical entities in drug discovery has spurred the development of efficient methods for the synthesis of large and diverse collections of molecules, known as chemical libraries. The 1-azaspiro[3.3]heptane scaffold is an attractive core for such libraries due to its drug-like properties and the potential for introducing multiple points of diversity.
Combinatorial Chemistry Approaches for Spirocyclic Derivatives
Combinatorial chemistry provides a powerful platform for the rapid generation of large numbers of compounds from a common scaffold. This compound is well-suited for combinatorial approaches. The Boc-protected amine at the 6-position and the secondary amine within the spirocycle offer two orthogonal handles for chemical modification.
For example, the secondary amine can be functionalized through reactions such as acylation, alkylation, or reductive amination. Subsequently, the Boc group can be removed under acidic conditions to liberate the primary amine at the 6-position, which can then be subjected to a second round of diversification reactions. This two-step diversification strategy allows for the creation of a large library of disubstituted 1-azaspiro[3.3]heptane derivatives from a single starting material.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| Acylation | Acid chlorides, sulfonyl chlorides, isocyanates | Amides, sulfonamides, ureas |
| Alkylation | Alkyl halides, epoxides | Substituted amines |
| Reductive Amination | Aldehydes, ketones, NaBH(OAc)₃ | Substituted amines |
Interactive Data Table: Diversification of the 1-Azaspiro[3.3]heptane Scaffold
Solid-Phase Synthesis of Azaspiro-Containing Molecules
Solid-phase synthesis is a powerful technique for the efficient construction of chemical libraries, as it simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. The this compound scaffold can be readily incorporated into solid-phase synthesis workflows.
One common approach involves anchoring the scaffold to a solid support, typically a resin, through one of its reactive sites. The remaining functional group can then be elaborated through a series of chemical transformations. For instance, the secondary amine of the spirocycle could be attached to a resin, leaving the Boc-protected amine at the 6-position free for further reactions. After the desired modifications are complete, the final product is cleaved from the resin. This methodology is particularly useful for the synthesis of peptide mimetics, where the rigid azaspiro[3.3]heptane core can be used to replace or constrain peptide backbones.
Application in Medicinal Chemistry as a Scaffold for Ligand Design
The 1-azaspiro[3.3]heptane moiety is increasingly recognized as a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the replacement of more common cyclic amines, such as piperidine or piperazine (B1678402), with the azaspiro[3.3]heptane core can lead to improved pharmacokinetic properties, including increased solubility and metabolic stability. researchgate.netnih.gov
Future Research Directions and Outlook
Emerging Synthetic Methodologies for Azaspiro[3.3]heptanes
The synthesis of azaspiro[3.3]heptanes, once considered challenging due to the presence of a quaternary spirocyclic carbon, has seen significant advancements. tandfonline.com Future research is focused on developing more efficient, scalable, and versatile synthetic routes to create highly functionalized derivatives. nih.govacs.orgsigmaaldrich.com
A key area of development is the refinement of cycloaddition strategies. One prominent method involves a thermal [2+2] cycloaddition between endocyclic alkenes and specific isocyanates, such as Graf isocyanate, to form spirocyclic β-lactams. These intermediates can then be reduced using reagents like alane to yield the 1-azaspiro[3.3]heptane core. researchgate.netresearchgate.net This approach has proven effective for gram-scale synthesis. researchgate.net Another emerging cycloaddition strategy utilizes dichloroketene, which offers an alternative pathway to the cyclobutane ring system fused at the spiro center. researchgate.net
Current research emphasizes the creation of versatile building blocks that possess multiple "exit vectors"—points on the molecule where further chemical modifications can be easily made. nih.govacs.orgsigmaaldrich.com This allows for the rapid generation of diverse compound libraries for screening. Methodologies that enable the construction of these scaffolds on a multigram scale are crucial for their application in drug discovery programs. researchgate.netresearchgate.net Future work will likely focus on catalytic and enantioselective methods to control stereochemistry, as well as flow chemistry techniques to improve safety and scalability.
Expanding the Utility of 6-(Boc-amino)-1-azaspiro[3.3]heptane in Chemical Synthesis
The compound this compound is a bifunctional building block with significant potential in synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group on the primary amine allows for its selective deprotection and subsequent functionalization, while the secondary amine within the azetidine ring provides an additional site for chemical modification.
This strategic placement of functional groups makes it an ideal scaffold for building complex molecules. For instance, analogous Boc-protected spirocyclic amino acids have been used as key components in the synthesis of potent antiviral drugs like Ledipasvir, where the rigid scaffold contributes to the molecule's efficacy. nih.gov The utility of this compound lies in its ability to introduce a rigid, three-dimensional element into a target molecule. After incorporating the scaffold, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then participate in a wide range of reactions, such as amide bond formation, reductive amination, or arylation.
Simultaneously, the secondary amine at the 1-position can be functionalized, for example, through Pd-catalyzed amination reactions to append aryl groups. acs.org This dual functionality allows for the synthesis of complex, non-planar molecules that can explore protein binding pockets more effectively than traditional flat aromatic structures. tandfonline.com Future research will likely showcase the incorporation of this specific building block into novel pharmaceutical candidates and complex organic structures.
Exploration of Novel Applications for Spirocyclic Amine Scaffolds
Spirocyclic amine scaffolds are at the forefront of innovation in medicinal chemistry, offering a powerful tool to overcome challenges in drug design. nih.gov Their inherent three-dimensionality provides a distinct advantage over flat aromatic systems, enabling better interaction with biological targets. tandfonline.comenamine.net
A major application of these scaffolds is their use as bioisosteres , or structural surrogates, for common cyclic motifs in drug molecules. Azaspiro[3.3]heptanes have been successfully used as conformationally restricted analogues of piperidine and piperazine (B1678402). tandfonline.comnih.gov This substitution can lead to significant improvements in a drug candidate's properties, including:
Enhanced Potency and Selectivity : The rigid structure restricts the conformational flexibility of a molecule, which can lock it into a bioactive conformation, leading to tighter binding with its intended target and reduced off-target effects. tandfonline.com This has been demonstrated in the optimization of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. tandfonline.com
Improved Physicochemical Properties : The introduction of sp3-rich spirocycles can modulate key drug-like properties. nih.govresearchgate.net It can increase water solubility and metabolic stability while tuning lipophilicity, which are critical factors for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.comresearchgate.net
Access to Novel Chemical Space : These scaffolds allow chemists to generate molecules with unique shapes, providing access to new intellectual property and opportunities to design drugs for previously intractable biological targets. researchgate.netresearchgate.net
Researchers are actively exploring spirocyclic amine scaffolds in various therapeutic areas. They have been incorporated into potent antagonists for serotonin receptors (5-HT2B and 5-HT2C) and are being investigated as components of proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality designed to degrade specific proteins within a cell. researchgate.nettandfonline.com The continued development of new synthetic methods will further broaden the availability and application of these valuable scaffolds in the search for safer and more effective medicines. umich.edu
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-(Boc-amino)-1-azaspiro[3.3]heptane, and how can reaction conditions be optimized for scalability?
- The synthesis typically involves [2+2] cycloaddition between alkenes and chlorosulfonyl isocyanate to form β-lactam intermediates, followed by reduction (e.g., with alane) to yield the spirocyclic core . For scalability, optimize reaction parameters like temperature (e.g., controlled thermal conditions for cycloaddition) and stoichiometry of reducing agents to minimize side products. Carreira’s method using cyclobutanone as a starting material via Wittig and [2+2] reactions provides a scalable route (>1 g yields) .
Q. How does the spirocyclic structure of this compound influence its physicochemical properties compared to piperidine?
- The spirocyclic framework enhances metabolic stability due to reduced ring flexibility, while maintaining similar pKa (~10.5) and lipophilicity (logP ~1.8) to piperidine. This rigidity improves binding affinity in drug-target interactions, as demonstrated in bupivacaine analogs retaining anesthetic activity . Solubility can be modulated via functionalization at the 3-position (e.g., fluorination or hydroxylation) .
Q. What functionalization strategies are available for modifying the 1-azaspiro[3.3]heptane core?
- Electrophilic substitution at the 3-position enables derivatization with halogens, nitro groups, or aryl moieties . Post-synthetic modifications include alkylation (e.g., benzylation via nucleophilic substitution) and ring-expansion reactions to access larger spirocycles. The Boc group can be deprotected for further amine coupling .
Advanced Research Questions
Q. How can experimental design address low yields in the [2+2] cycloaddition step during synthesis?
- Screen solvent systems (e.g., dichloromethane vs. THF) to stabilize transition states . Use Lewis acid catalysts (e.g., ZnCl₂) to accelerate cycloaddition kinetics. Monitor reaction progress via in-situ FTIR or LC-MS to identify bottlenecks . For β-lactam intermediates, optimize reducing agents (e.g., LiAlH₄ vs. NaBH₄) to balance reactivity and selectivity .
Q. What methodologies resolve contradictions in biological activity data among this compound derivatives?
- Perform comparative molecular field analysis (CoMFA) to correlate substituent effects with activity. For instance, 3-fluoro derivatives show enhanced antimicrobial activity, while benzyl groups improve enzyme inhibition . Use X-ray crystallography or cryo-EM to map binding modes and explain discrepancies (e.g., steric clashes in certain targets) .
Q. Which analytical techniques are critical for assessing stereochemical purity in spirocyclic derivatives?
- Chiral HPLC with polarimetric detection or chiral stationary phases (e.g., amylose-based) resolves enantiomers . X-ray crystallography confirms absolute configuration, while NOESY NMR identifies spatial arrangements of substituents . High-resolution mass spectrometry (HRMS) validates molecular integrity during functionalization steps .
Comparative and Mechanistic Studies
Q. How do this compound derivatives compare to other piperidine bioisosteres like 2-azaspiro[3.3]heptane?
- 1-Azaspiro[3.3]heptane derivatives exhibit superior metabolic stability (t₁/₂ >4 h in microsomal assays) compared to 2-azaspiro analogs due to reduced ring puckering . However, 2-azaspiro compounds may offer better solubility via additional hydrogen-bonding sites .
Q. What in vitro assays are recommended for evaluating the therapeutic potential of these compounds?
- Use enzyme inhibition assays (e.g., PARP or kinase targets) with IC₅₀ determination . For antimicrobial studies, employ broth microdilution (MIC assays) against Gram-positive/-negative panels . Cytotoxicity can be assessed via MTT assays on HEK-293 or HepG2 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
